molecular formula C18H19FN6O2 B4601953 3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B4601953
M. Wt: 370.4 g/mol
InChI Key: YIQXPOLFTKDBBA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopentyl chain, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the formation of the triazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound is reacted with the triazolopyrimidine intermediate.

    Attachment of the Isopentyl Chain: The isopentyl chain is attached through an alkylation reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group enhances its binding affinity to molecular targets, while the isopentyl chain improves its pharmacokinetic profile.

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXPOLFTKDBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 3
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 4
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 5
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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